molecular formula C13H13N3S B7588122 2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile

2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile

Cat. No. B7588122
M. Wt: 243.33 g/mol
InChI Key: LAMJRROXWBZMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile, commonly known as MTEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.

Mechanism of Action

MTEP is a selective antagonist of the 2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of 2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile receptor is involved in various physiological and pathological processes, such as synaptic plasticity, learning and memory, anxiety, depression, and drug addiction. MTEP binds to the allosteric site of the 2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile receptor and inhibits its activation, leading to the modulation of various downstream signaling pathways.
Biochemical and Physiological Effects
MTEP has been shown to modulate various biochemical and physiological effects in animal models. In neuroscience, MTEP has been shown to modulate synaptic plasticity, which is essential for learning and memory. MTEP has also been shown to modulate the release of various neurotransmitters, such as glutamate, dopamine, and serotonin. In psychiatry, MTEP has been shown to modulate the activity of various brain regions, such as the prefrontal cortex, amygdala, and hippocampus. In drug addiction, MTEP has been shown to modulate the activity of various brain regions, such as the nucleus accumbens, ventral tegmental area, and prefrontal cortex.

Advantages and Limitations for Lab Experiments

MTEP has several advantages for lab experiments. First, MTEP is a selective antagonist of the 2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile receptor, which allows for the specific modulation of downstream signaling pathways. Second, MTEP has been extensively studied in animal models, which provides a wealth of data for the interpretation of experimental results. Third, MTEP has a high purity, which allows for accurate dosing and reliable results.
However, MTEP also has several limitations for lab experiments. First, MTEP has a relatively short half-life, which requires frequent dosing and monitoring. Second, MTEP has a low solubility in aqueous solutions, which requires the use of organic solvents for administration. Third, MTEP has a high cost, which limits its availability for small-scale experiments.

Future Directions

MTEP has several future directions for research. First, MTEP has potential applications in the treatment of various neurological and psychiatric disorders, which requires further clinical trials. Second, MTEP has potential applications in the study of synaptic plasticity and learning and memory, which requires further investigation of its mechanism of action. Third, MTEP has potential applications in the study of drug addiction, which requires further investigation of its effects on various drug classes. Fourth, MTEP has potential applications in the development of novel therapeutics, such as allosteric modulators of the 2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile receptor.

Synthesis Methods

The synthesis of MTEP involves the reaction of 2-bromo-4-cyanopyridine with 5-methylthiophen-2-ylmagnesium bromide, followed by the reaction with ethylamine. The final product is obtained by crystallization from ethanol. The yield of MTEP is around 40%, and the purity is greater than 99%.

Scientific Research Applications

MTEP has been extensively studied for its potential applications in various fields, including neuroscience, psychiatry, and drug addiction. In neuroscience, MTEP has been shown to modulate synaptic plasticity, which is essential for learning and memory. MTEP has also been shown to improve cognitive deficits in animal models of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
In psychiatry, MTEP has been studied for its potential use in the treatment of anxiety and depression. MTEP has been shown to reduce anxiety-like behaviors in animal models of anxiety disorders, such as post-traumatic stress disorder (PTSD) and generalized anxiety disorder (GAD). MTEP has also been shown to have antidepressant-like effects in animal models of depression.
In drug addiction, MTEP has been studied for its potential use in the treatment of drug addiction. MTEP has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction, such as cocaine addiction and alcohol addiction.

properties

IUPAC Name

2-[1-(5-methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-9-3-4-12(17-9)10(2)16-13-7-11(8-14)5-6-15-13/h3-7,10H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMJRROXWBZMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C)NC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.